![molecular formula C21H16FN7OS B263887 3-(4-fluorophenyl)-2-methyl-5-{[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B263887.png)
3-(4-fluorophenyl)-2-methyl-5-{[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidin-7(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-fluorophenyl)-2-methyl-5-{[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidin-7(4H)-one is a chemical compound that has been synthesized for scientific research purposes. This compound has gained significant attention due to its potential applications in the field of biochemistry and pharmacology.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-2-methyl-5-{[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidin-7(4H)-one involves the inhibition of protein kinases by binding to their active site. This binding prevents the phosphorylation of target proteins, which can lead to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-fluorophenyl)-2-methyl-5-{[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidin-7(4H)-one have been studied in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In vivo studies have shown that this compound can reduce the growth of tumors in animal models.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(4-fluorophenyl)-2-methyl-5-{[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidin-7(4H)-one in lab experiments include its high purity and yield, as well as its potential as an inhibitor of protein kinases. However, the limitations of using this compound include its cost and potential toxicity.
Future Directions
There are several future directions for the research and development of 3-(4-fluorophenyl)-2-methyl-5-{[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidin-7(4H)-one. These include the optimization of the synthesis method to reduce cost and increase yield, the development of more potent and selective inhibitors of protein kinases, and the investigation of the potential therapeutic applications of this compound in the treatment of cancer and other diseases.
Conclusion:
In conclusion, 3-(4-fluorophenyl)-2-methyl-5-{[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidin-7(4H)-one is a chemical compound that has potential applications in the field of biochemistry and pharmacology. This compound has been studied for its potential as an inhibitor of protein kinases, which are enzymes that play a crucial role in cell signaling and regulation. The inhibition of protein kinases has been shown to have therapeutic potential in the treatment of cancer and other diseases. Further research and development of this compound may lead to the discovery of new and effective treatments for these diseases.
Synthesis Methods
The synthesis of 3-(4-fluorophenyl)-2-methyl-5-{[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidin-7(4H)-one involves the condensation of 4-fluorobenzaldehyde with 2-methyl-5-nitro-1H-pyrazole in the presence of a base. The resulting intermediate is then treated with thiosemicarbazide and triethylamine to form the final product. This synthesis method has been optimized to yield high purity and yield of the final product.
Scientific Research Applications
3-(4-fluorophenyl)-2-methyl-5-{[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidin-7(4H)-one has potential applications in the field of biochemistry and pharmacology. This compound has been studied for its potential as an inhibitor of protein kinases, which are enzymes that play a crucial role in cell signaling and regulation. The inhibition of protein kinases has been shown to have therapeutic potential in the treatment of cancer and other diseases.
properties
Molecular Formula |
C21H16FN7OS |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-2-methyl-5-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1H-pyrazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C21H16FN7OS/c1-13-19(14-7-9-15(22)10-8-14)20-23-16(11-18(30)29(20)25-13)12-31-21-24-26-27-28(21)17-5-3-2-4-6-17/h2-11,25H,12H2,1H3 |
InChI Key |
NKMGJLBSRHELIE-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=NC(=CC(=O)N2N1)CSC3=NN=NN3C4=CC=CC=C4)C5=CC=C(C=C5)F |
Canonical SMILES |
CC1=C(C2=NC(=CC(=O)N2N1)CSC3=NN=NN3C4=CC=CC=C4)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



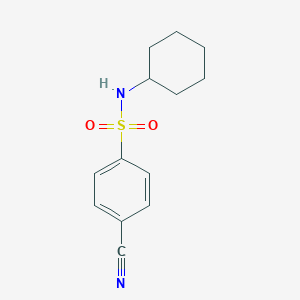
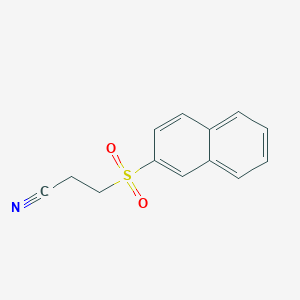
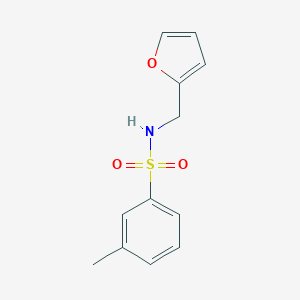


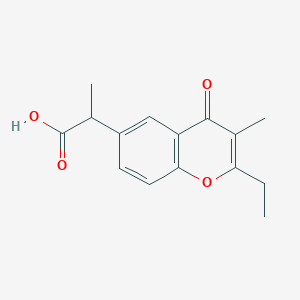
![2-methylsulfanyl-5-(2,3,4-trimethoxyphenyl)-1,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione](/img/structure/B263833.png)
![5-amino-11-(2-furyl)-8-(4-methylphenyl)-9-oxo-9,10,11,12-tetrahydro-8H-quino[1,2-a]quinazoline-7-carbonitrile](/img/structure/B263834.png)

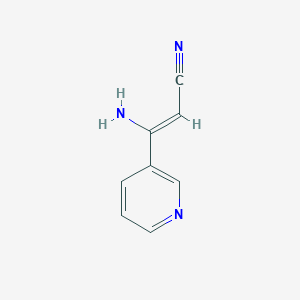
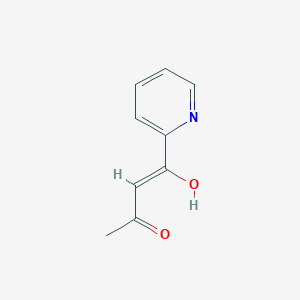

![4-cyano-2-fluoro-N-[(3E)-5-methyl-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide](/img/structure/B263853.png)
![2-[4-[(Z)-(2-amino-3,7-dicyano-4,6-dimethylcyclopenta[b]pyridin-1-ium-5-ylidene)methyl]-2,6-dichlorophenoxy]acetate](/img/structure/B263855.png)